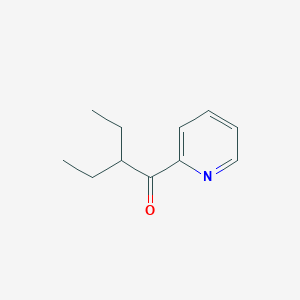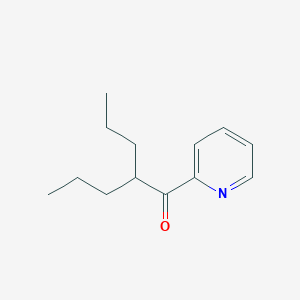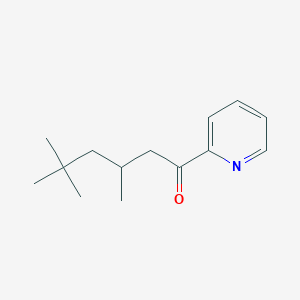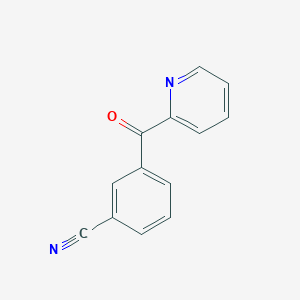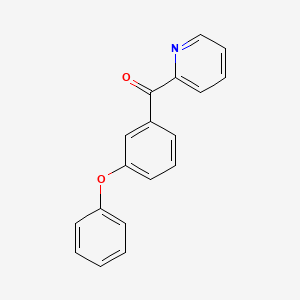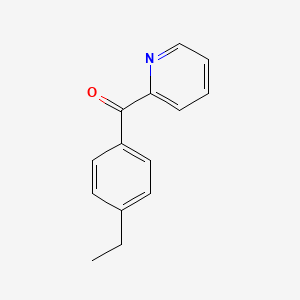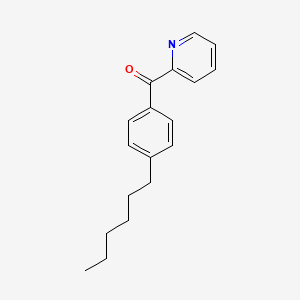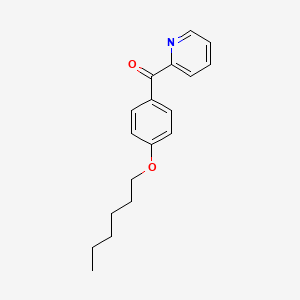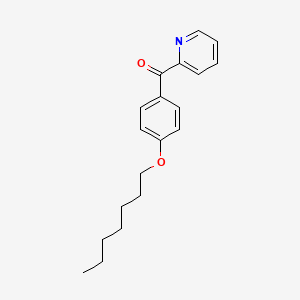
8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile is represented by the formula C15H16F3NO . The InChI code for this compound is 1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) .Chemical Reactions Analysis
The specific chemical reactions involving 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile are not detailed in the search results. This compound is likely used in various fields of research and industry due to its unique properties, but the exact reactions it undergoes would depend on the specific context.Physical And Chemical Properties Analysis
8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile is a very light yellow solid . The compound has a molecular weight of 302.29 .Applications De Recherche Scientifique
Radiosynthesis and Preclinical Evaluation
The compound 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile and its derivatives show promise in the field of nuclear medicine and biology. For instance, the synthesis of [18F]NS12137, a radiotracer highly specific for the in vivo detection of NET-rich regions of rat brain tissue, demonstrates the potential of such compounds in diagnostic imaging, particularly in positron emission tomography (PET) scans for evaluating psychiatric and neurodegenerative diseases (Kirjavainen et al., 2018).
Therapeutic Effects in Ocular Chemical Injury
Research has also explored the therapeutic effects of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile derivatives, specifically 8-oxo-dG, in ocular chemical injury models. Topical application of 8-oxo-dG eye drops demonstrated significant improvements in corneal integrity, clarity, and a dose-dependent reduction in inflammatory cell infiltration and corneal stromal edema, indicating its potential as a treatment for ocular injuries (Im et al., 2018).
Biomarkers of Oxidative DNA Damage
Moreover, 8-oxo-dG, a derivative of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile, has been recognized as an important biomarker for oxidative DNA damage and is used in various studies to understand the impact of environmental factors on genetic material. The presence of 8-oxo-dG in tissues indicates oxidative stress, and its quantification helps in assessing the risk and progression of diseases related to DNA damage (Omari Shekaftik & Nasirzadeh, 2021).
Neurodegeneration during DNA Base Excision Repair
Intriguingly, research into neurodegenerative diseases has also incorporated 8-oxo-dG, studying its role in neurodegeneration triggered by MUTYH-mediated excision repair. The accumulation of 8-oxo-dG in the mitochondrial DNA of neurons and the signaling pathways activated during base excision repair provide crucial insights into the mechanisms of neurodegenerative diseases (Sheng et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
8-oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)13-9-7-12(8-10-13)14(20)6-4-2-1-3-5-11-19/h7-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFXTBXSBIZTRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642280 |
Source


|
| Record name | 8-Oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile | |
CAS RN |
898783-74-9 |
Source


|
| Record name | η-Oxo-4-(trifluoromethyl)benzeneoctanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

